3-(4-Methoxyphenoxy)azetidine
Overview
Description
3-(4-Methoxyphenoxy)azetidine is an organic compound with the chemical formula C13H17NO3. It is a white crystalline solid with a distinctive aromatic odor . This compound is known for its unique structure, which includes an azetidine ring substituted with a 4-methoxyphenoxy group. It is commonly used as a pharmaceutical intermediate and has shown antibacterial and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(4-Methoxyphenoxy)azetidine, often involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions in an alkaline aqueous medium, utilizing readily available starting materials such as terminal alkynes, sulfonyl azides, and carbodiimides . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
3-(4-Methoxyphenoxy)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with biological molecules, potentially inhibiting bacterial and viral enzymes . The compound’s methoxyphenoxy group may also contribute to its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
- 3-(3-Methoxyphenoxy)azetidine
- 3-(3-Methylphenoxy)azetidine
- 3-(2-Methylphenoxy)azetidine
- 3-(Benzyloxy)azetidine
Comparison: 3-(4-Methoxyphenoxy)azetidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the 4-methoxy group provides distinct electronic and steric effects, potentially enhancing its antibacterial and antiviral properties .
Properties
IUPAC Name |
3-(4-methoxyphenoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAURHKCYODXSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604059 | |
Record name | 3-(4-Methoxyphenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954220-70-3 | |
Record name | 3-(4-Methoxyphenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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